molecular formula C21H19OP B029005 (Acetylmethylene)triphenylphosphorane CAS No. 1439-36-7

(Acetylmethylene)triphenylphosphorane

Cat. No.: B029005
CAS No.: 1439-36-7
M. Wt: 318.3 g/mol
InChI Key: KAANTNXREIRLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetylmethylene)triphenylphosphorane, also known as triphenylphosphorane, is a chemical compound that has found use in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. Triphenylphosphorane is an organophosphorus compound that is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and other chemical products. It has also been used in the synthesis of metal complexes and in the study of enzyme-catalyzed reactions.

Scientific Research Applications

  • Rearrangement Reactions : A study by Keuss and Lakeman (1976) in "Tetrahedron" found that methylene triphenylphosphorane initiates d-homo rearrangement in certain compounds, leading to various intramolecular reactions (H. Keuss & J. Lakeman, 1976).

  • Synthesis of Linear Phosphorus Compounds : Ogawa, Tajiri, and Furukawa (1993) in "Tetrahedron Letters" described the synthesis of acetylene-bis[triphenyl(phenylethynyl)phosphorane], a linear phosphorus compound with two hypervalent centers (S. Ogawa, Y. Tajiri, & N. Furukawa, 1993).

  • Mass Spectrometry Studies : Alexander, Bigley, and Todd (1972) in the "Journal of The Chemical Society, Chemical Communications" observed skeletal rearrangements in the negative ion mass spectrum of (diacetylmethylene)triphenylphosphorane, indicating a reduction of phosphorus from penta- to ter-valent state (R. Alexander, D. Bigley, & J. Todd, 1972).

  • Reaction with p-Quinonedimethanes : Boulos, El-khoshnieh, and Arsanious (1990) in "Phosphorus Sulfur and Silicon and The Related Elements" found that the reaction of carbmethoxymethylene, acetylmethylene, and benzoylmethylene with p-quinonedimethanes yields new ylid-phosphoranes (L. Boulos, Y. El-khoshnieh, & M. Arsanious, 1990).

  • Catalytic Applications : Kobayashi, Sanda, and Endo (2000) in "Macromolecules" demonstrated the use of phosphonium ylides, like (Acetylmethylene)triphenylphosphorane, as latent catalysts for epoxide conversion (Minoru Kobayashi, F. Sanda, & T. Endo, 2000).

  • Photolysis Studies : Silva, Toscano, and Weiss (1973) in "Journal of The Chemical Society, Chemical Communications" reported on the photolysis of benzoylmethylene(triphenyl)phosphorane, producing various ketones (R. R. D. Silva, V. Toscano, & R. Weiss, 1973).

  • Synthesis of Spiro Compounds : Gong, Sun, and Yan (2014) in "Synthesis" demonstrated the synthesis of functionalized (triphenylphosphoranylidene)spiro[cyclopentene-1,3′-indole]s via a three-component reaction (Hui Gong, Jing Sun, & Chaoguo Yan, 2014).

  • Preparation of Dithiomethylenephosphoranes : Lee and Kim (1996) in "Tetrahedron Letters" presented a novel method for preparing dithiomethylenephosphoranes, including this compound (Hyi-Seung Lee & K. Kim, 1996).

  • Reaction with Diphenyliodonium Salts : Nesmeyanov, Zhuzhlikova, and Reutov (1965) in the "Russian Chemical Bulletin" explored the reaction of phosphoranes, including acetylmethylene-triphenylphosphorane, with diphenyliodonium salts (N. Nesmeyanov, S. T. Zhuzhlikova, & O. Reutov, 1965).

  • Thermal Reactivity Studies : Aitken et al. (2007) in the "International Journal of Chemical Kinetics" studied the kinetic and mechanistic aspects of the thermal reactivity of stabilized phosphorus ylides, including [(Acetyl)(arylcarbamoyl)methylene]triphenylphosphoranes (R. Aitken et al., 2007).

Safety and Hazards

Personal protective equipment and face protection should be worn when handling (Acetylmethylene)triphenylphosphorane . It should be kept in a dry, cool, and well-ventilated place . Avoid dust formation and ensure adequate ventilation .

Mechanism of Action

Target of Action

(Acetylmethylene)triphenylphosphorane, also known as 1-(Triphenylphosphoranylidene)propan-2-one, is primarily used as a Wittig reagent in synthetic chemistry . The primary targets of this compound are carbonyl compounds such as aldehydes and ketones, where it is used to introduce a methylene or a substituted methylene group .

Mode of Action

The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, this compound reacts with a carbonyl compound to form a betaine intermediate , which then undergoes a series of rearrangements to form a phosphonium ylide . This ylide can then react with another molecule of the carbonyl compound to form an alkene .

Biochemical Pathways

The Wittig reaction involving this compound can lead to the synthesis of various functionalized benzenes and cyclobutanones . These compounds can be involved in various biochemical pathways, depending on their specific structures and functional groups.

Pharmacokinetics

It is known to besoluble in chloroform and slightly soluble in methanol , which could potentially affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the formation of alkenes from carbonyl compounds . These alkenes can then be further reacted to form a wide variety of other compounds, depending on the specific conditions and reagents used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is known to be air-sensitive , meaning that it can degrade upon exposure to air. Additionally, the presence of trace water can play a pivotal role in the construction of the natural carbonylated 2,3-dihydro-1H-indene cores .

Biochemical Analysis

Biochemical Properties

(Acetylmethylene)triphenylphosphorane plays a vital role in biochemical reactions. It is used as a reactant in the preparation of 1,2-dioxanes with antitrypanosomal activity

Molecular Mechanism

This compound’s mechanism of action at the molecular level involves its role as a Wittig reagent. It participates in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide

Properties

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAANTNXREIRLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162572
Record name 2-Propanone, triphenylphosphoranylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439-36-7
Record name 1-(Triphenylphosphoranylidene)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, triphenylphosphoranylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Acetylmethylene)triphenylphosphorane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, triphenylphosphoranylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(triphenylphosphoranylidene)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a dried flask, 131.15 g (0.5 mole) of triphenylphosphine and 47.2 g (0.51 mole) of chloroacetone were dissolved in 300 ml of chloroform and heated under reflux for 20 hrs. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was added to 1L of water and 5N sodium hydroxide was added to the mixture. Solid substance thus formed was extracted with methylene chloride, and dried using anhydrous magnesium sulfate. The residue where the organic solvented was removed, was washed with n-hexane and dried under vacuum to give 143.1 g of the title compound(yield: 90%). Chemical analysis was performed to identify the desired compound by 1H-NMR spectroscopy.
Quantity
131.15 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 1-chloropropan-2-one (50 g, 540.4 mmol) in chloroform (150 mL) was added dropwise to a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under nitrogen. The mixture was stirred at 70° C. for 12 hr, and the resulting phosphonium salt was filtered. The precipitate was washed with ethyl acetate and dried under vacuum. The dried phosphonium salt was suspended in a mixture of water (250 mL) and methanol (250 mL), and the mixture was stirred for 1 hr. Aqueous sodium hydroxide (2.00 M) was added to the mixture until a pH between 7 and 8 was reached. The mixture was then stirred vigorously for 1 hr. The phosphorane precipitate was filtered and washed with water. After drying in vacuum, the phosphorane was recrystallized from ethyl acetate and dried under vacuum to afford 1-(triphenylphosphoranylidene)propan-2-one (40.00 g, 23.3%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
141.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Acetylmethylene)triphenylphosphorane
Reactant of Route 2
Reactant of Route 2
(Acetylmethylene)triphenylphosphorane
Reactant of Route 3
Reactant of Route 3
(Acetylmethylene)triphenylphosphorane
Reactant of Route 4
Reactant of Route 4
(Acetylmethylene)triphenylphosphorane
Reactant of Route 5
Reactant of Route 5
(Acetylmethylene)triphenylphosphorane
Reactant of Route 6
Reactant of Route 6
(Acetylmethylene)triphenylphosphorane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.